molecular formula C6H9NO2S B13968453 2,5-Dihydro-4-methoxy-3-thiophenecarboxamide CAS No. 65369-30-4

2,5-Dihydro-4-methoxy-3-thiophenecarboxamide

Cat. No.: B13968453
CAS No.: 65369-30-4
M. Wt: 159.21 g/mol
InChI Key: GESXCODMAPHGDV-UHFFFAOYSA-N
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Description

2,5-Dihydro-4-methoxy-3-thiophenecarboxamide is a heterocyclic compound featuring a thiophene ring, which is a five-membered ring containing sulfur. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the methoxy group and the carboxamide functionality adds to its chemical versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydro-4-methoxy-3-thiophenecarboxamide typically involves the reaction of thiophene derivatives with appropriate reagents. One common method includes the cyclization of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by heating in aqueous sodium hydroxide . This method yields the desired thiophene derivative with good efficiency.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dihydro-4-methoxy-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield thiophene sulfoxides, while reduction can produce thiophene amines.

Scientific Research Applications

2,5-Dihydro-4-methoxy-3-thiophenecarboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dihydro-4-methoxy-3-thiophenecarboxamide involves its interaction with specific molecular targets. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding. For instance, its derivatives have been shown to inhibit kinases and modulate estrogen receptors, contributing to their therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2,5-Dihydro-4-methoxy-3-thiophenecarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy and carboxamide groups enhances its potential for diverse applications in medicinal chemistry and material science.

Properties

CAS No.

65369-30-4

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

IUPAC Name

4-methoxy-2,5-dihydrothiophene-3-carboxamide

InChI

InChI=1S/C6H9NO2S/c1-9-5-3-10-2-4(5)6(7)8/h2-3H2,1H3,(H2,7,8)

InChI Key

GESXCODMAPHGDV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(CSC1)C(=O)N

Origin of Product

United States

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